UCN-02

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

UCN-01, also known as 7-hydroxystaurosporine, is an indolocarbazole compound originally isolated from cultures of the Streptomyces species. It is structurally similar to staurosporine but has an additional hydroxy group on the lactam ring. UCN-01 acts as an ATP competitive inhibitor targeting several kinases, including protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1. It has shown significant preclinical and clinical antitumor activity .

準備方法

UCN-01 can be synthesized from UCN-02 through an isomerization process. The solution containing this compound is acidified to convert it into UCN-01, which is then recovered from the acidified solution . Another method involves the fermentation of a microorganism of the genus Streptomyces, which produces UCN-01 in the culture medium. The compound can also be synthesized chemically from staurosporine through a three-step process involving oxidation in a solution of dimethyl sulfoxide and an aqueous alkali solution .

化学反応の分析

UCN-01 undergoes various chemical reactions, including:

Oxidation: UCN-01 can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: UCN-01 can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include dimethyl sulfoxide, aqueous alkali solutions, and various oxidizing and reducing agents.

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure:

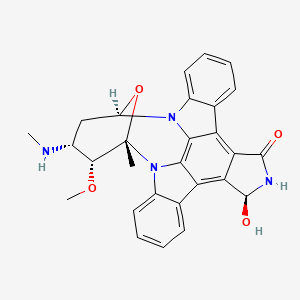

- Molecular Formula: C28H26N4O4

- UCN-02 is a stereoisomer of UCN-01 and belongs to the indolocarbazole class of compounds, characterized by its ability to inhibit multiple kinases involved in cell signaling pathways.

Mechanism of Action:

this compound primarily functions as a PKC inhibitor, with reported IC50 values of 0.062 µM for PKC and 0.25 µM for protein kinase A (PKA) . The inhibition of these kinases disrupts various cellular processes, including proliferation and apoptosis, making this compound a candidate for anti-cancer therapies.

Scientific Research Applications

-

Cancer Therapy

- Antitumor Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa S3 cells. Its ability to inhibit PKC is linked to reduced tumor growth and increased apoptosis in cancer models .

- Combination Therapies: Research indicates that this compound can enhance the efficacy of other chemotherapeutic agents when used in combination therapies. For instance, studies have shown that combining this compound with standard treatments can lead to improved outcomes in resistant cancer types.

-

Pharmacokinetics and Drug Design

- Binding Affinity Studies: Investigations into the binding interactions between this compound and α1-acid glycoprotein reveal insights into its pharmacokinetics. The compound's affinity for plasma proteins may influence its distribution and efficacy in vivo . Understanding these interactions is crucial for optimizing drug formulations.

- Structure-Activity Relationship (SAR): Ongoing research aims to modify the structure of this compound to enhance its selectivity and reduce off-target effects. This includes exploring derivatives that maintain potent kinase inhibition while improving pharmacological profiles.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating signaling pathways involved in neurodegeneration. This application is still under investigation but presents a promising avenue for future research.

Case Studies and Research Findings

作用機序

UCN-01 exerts its effects by inhibiting several key kinases involved in cell cycle regulation and signal transduction. It targets protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1. By inhibiting these kinases, UCN-01 can abrogate DNA damage-induced cell cycle arrest, thereby sensitizing tumor cells to DNA damage-induced toxicity. This mechanism involves the activation of the mitogen-activated protein/extracellular signal-regulated kinase pathway, leading to the transcriptional induction of p21 and subsequent cell cycle arrest .

類似化合物との比較

UCN-01 is similar to staurosporine but has an additional hydroxy group on the lactam ring, which enhances its selectivity and potency as a kinase inhibitor. Other similar compounds include:

Staurosporine: A potent inhibitor of protein kinase C but less selective than UCN-01.

Flavopiridol: Another cyclin-dependent kinase inhibitor used in cancer therapy.

CGP 41251: A staurosporine derivative with potential antitumor activity . UCN-01’s uniqueness lies in its ability to selectively inhibit multiple kinases and its high antitumor activity, making it a promising candidate for cancer therapy.

特性

分子式 |

C28H26N4O4 |

|---|---|

分子量 |

482.5 g/mol |

IUPAC名 |

(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27+,28+/m1/s1 |

InChIキー |

PBCZSGKMGDDXIJ-KRUBCLEUSA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

異性体SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC |

正規SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。